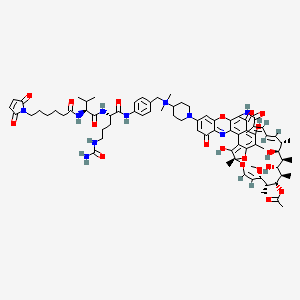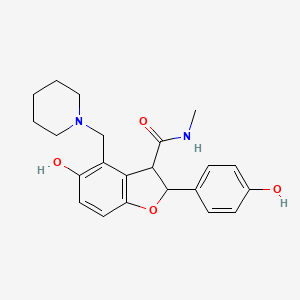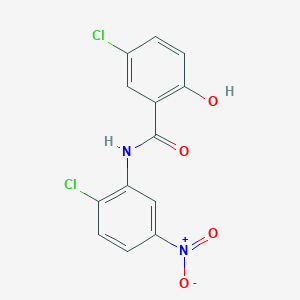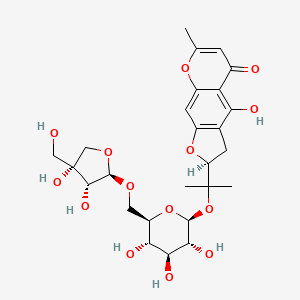
(2'S)-4'-O-beta-D-apiofuranosyl-(1-->6)-O-beta-D-glucopyranosylvisamminol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol is a complex glycoside compound It is characterized by its unique structure, which includes an apiofuranosyl and glucopyranosyl moiety linked to visamminol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol typically involves multiple steps, starting with the preparation of the individual sugar moieties. The apiofuranosyl and glucopyranosyl units are synthesized separately and then linked to visamminol through glycosidic bonds. The reaction conditions often require the use of specific catalysts and protecting groups to ensure the correct formation of the glycosidic linkages.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as enzymatic synthesis, to achieve higher yields and purity. Enzymes like glycosyltransferases can be employed to catalyze the formation of the glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the sugar moieties.
Reduction: Reduction reactions can target the carbonyl groups in the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the sugar rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium hydride (NaH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
(2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosidic bond formation and cleavage.
Biology: The compound is investigated for its potential role in cellular signaling and metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It can be used in the development of novel pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol: shares structural similarities with other glycosides, such as saponins and flavonoid glycosides.
Saponins: These compounds also contain sugar moieties linked to a non-sugar component and exhibit similar biological activities.
Flavonoid Glycosides: These compounds have a flavonoid core linked to sugar units and are known for their antioxidant properties.
Uniqueness
What sets (2’S)-4’-O-beta-D-apiofuranosyl-(1–>6)-O-beta-D-glucopyranosylvisamminol apart is its specific combination of sugar moieties and the unique biological activities it exhibits. Its potential therapeutic applications and the ability to modulate specific biochemical pathways make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C26H34O14 |
|---|---|
Molecular Weight |
570.5 g/mol |
IUPAC Name |
(2S)-2-[2-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxypropan-2-yl]-4-hydroxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C26H34O14/c1-10-4-12(28)17-14(37-10)6-13-11(18(17)29)5-16(38-13)25(2,3)40-23-21(32)20(31)19(30)15(39-23)7-35-24-22(33)26(34,8-27)9-36-24/h4,6,15-16,19-24,27,29-34H,5,7-9H2,1-3H3/t15-,16+,19-,20+,21-,22+,23+,24-,26-/m1/s1 |
InChI Key |
CFTMTWKTNOCNND-HDXMIFIESA-N |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]butyl 5-[[3-[(S)-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxycarbonylamino]-phenylmethyl]phenoxy]methyl]-1-methylpyrazole-3-carboxylate](/img/structure/B11932279.png)

![4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one](/img/structure/B11932286.png)
![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B11932292.png)

![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B11932321.png)
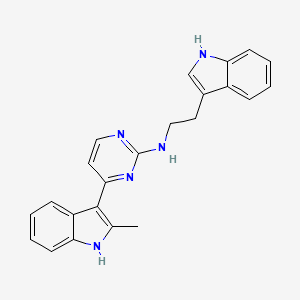
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11932335.png)
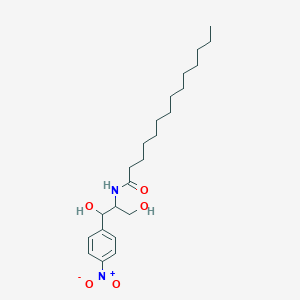
![(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B11932343.png)
